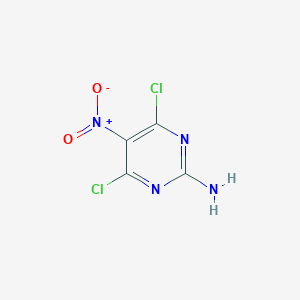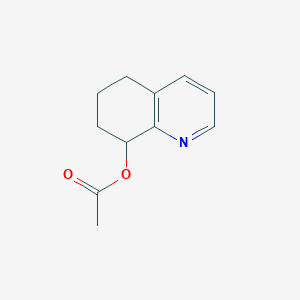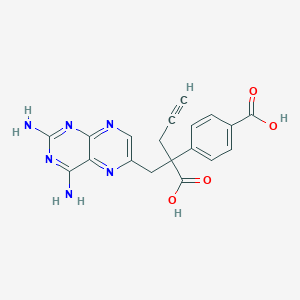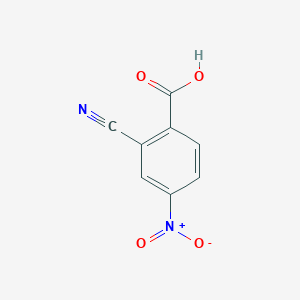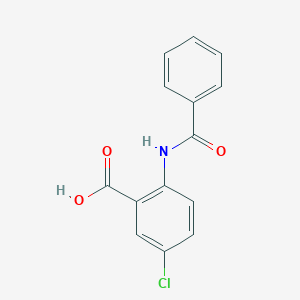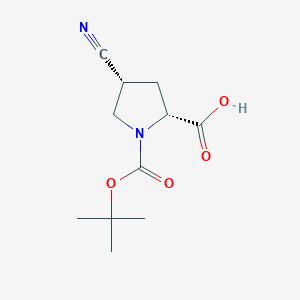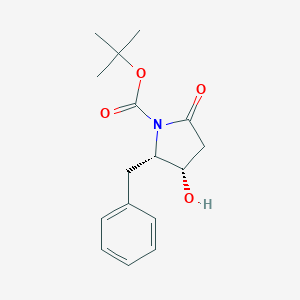
tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : A review highlighted the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically or via cometabolism. The study underscores the slow degradation kinetics and potential limitations on ETBE metabolism, suggesting a complex interaction of microbial and chemical processes in the environmental fate of such compounds (Thornton et al., 2020).
Synthetic Applications and Chemical Behavior
Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) includes tert-butyl compounds, examining their environmental occurrence, human exposure, and toxicity. This review indicates the widespread use of SPAs in industrial products and their detection in various environmental matrices, highlighting the need for further studies on their environmental behavior and toxicological impact (Liu & Mabury, 2020).
Glycerol Etherification Mechanisms : A critical review discusses the etherification process of glycerol, including the formation of products like mono tert-butyl glycerol ether (MTBG), highlighting the various reaction mechanisms and the potential for solvent-free approaches to improve reaction outcomes. This indicates the chemical versatility and application potential of tert-butyl-based ethers in synthesis processes (Palanychamy et al., 2022).
Mécanisme D'action
- A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors
- Recent advances in transamidation of unactivated amides
- tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
- tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
- The tert-butyl group in chemistry and biology
Propriétés
IUPAC Name |
tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCMRNCSQPXAI-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

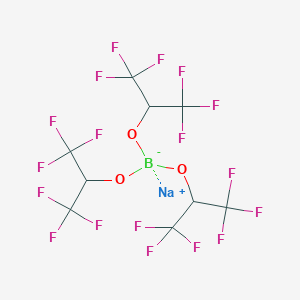

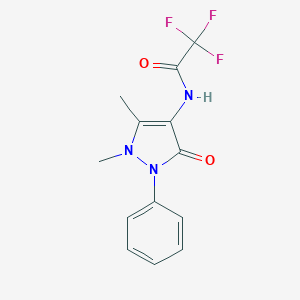


![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
